3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-13-10-18(26)24-14(12-27-19(24)21-13)11-17(25)23-8-6-22(7-9-23)16-5-3-2-4-15(16)20/h2-5,10,14H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIKMOKBQOVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The structure of the compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine moiety and a fluorinated phenyl group contributes to the compound's unique chemical properties.
Biological Activity
Research indicates that compounds similar to this thiazolo-pyrimidine derivative exhibit various biological activities, including:
- Antidepressant Effects : Compounds with similar piperazine structures have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.
- Anticancer Properties : Thiazolo-pyrimidine derivatives have been investigated for their anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The mechanism of action for this compound is likely linked to its ability to interact with specific biological targets. Interaction studies are crucial for understanding how the compound affects cellular pathways. Key areas of investigation include:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular targets, influencing signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds. For instance:
- Study on Antidepressant Activity :
- Anticancer Evaluation :
- Inflammation Studies :
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-(piperazin-1-yl)urea | Chlorophenyl and piperazine | Antidepressant | Lacks thiazole ring |
| 1-cyclopropyl-3-(thiazol-2-yloxy)urea | Cyclopropyl and thiazole | Anticancer | Different cyclic structure |
| 4-(fluorophenyl)-piperazine derivatives | Fluorophenyl substituent | Antidepressant | Varies in piperazine substitution |
This table highlights how the combination of a cyclopentane structure, fluorinated phenyl group, and thiazole moiety contributes to distinct pharmacological profiles.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the piperazine ring, thiazolo-pyrimidinone core, and pendant aryl groups. The following table summarizes critical
*Note: The molecular formula for the target compound is estimated based on structural analogs (e.g., 11i).
Key Observations:
Electron-withdrawing groups (e.g., -CF₃ in 11k) reduce yields (42% vs. 54–57% for 11i and 11j) due to synthetic challenges .
Thiazolo-Pyrimidinone Core: The 7-methyl group is conserved across analogs, stabilizing the fused ring system . Substitutions at position 2 (e.g., benzylidene in 4j) introduce π-π stacking interactions critical for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
